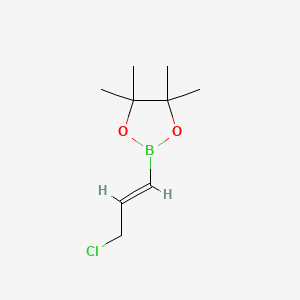

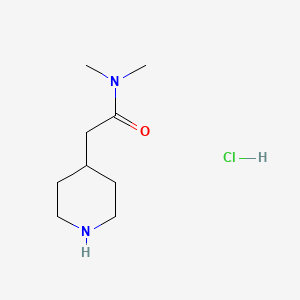

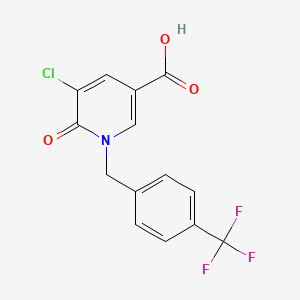

![molecular formula C13H18N6OS B3022187 2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-29-5](/img/structure/B3022187.png)

2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Descripción general

Descripción

The compound "2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" is a derivative of the 1,2,4-triazole class, which is known for its potential in creating low-toxic and highly active substances. The 1,2,4-triazole derivatives have been extensively studied due to their high biological activity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the use of starting compounds that are functionalized to create a variety of heterocyclic compounds. For instance, in one study, a starting compound was used to synthesize a series of thiosemicarbazides and oxadiazole-thiones, which were further modified to produce Mannich bases with potential biological activities . Another study focused on synthesizing a range of acetohydrazide derivatives by reacting acetohydrazides with various aldehydes and ketones, indicating a versatile approach to modifying the 1,2,4-triazole core .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This core structure can be further substituted with various functional groups, leading to a diverse range of compounds with different properties and potential applications. The structure of these compounds is typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives allows for the formation of various compounds through reactions such as cyclization, aminomethylation, and coupling with amino acid esters. These reactions are often carried out in the presence of catalysts or reagents such as sodium hydroxide, formaldehyde, and N-hydroxybenzotriazole, which facilitate the transformation of the starting materials into the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points and elemental composition, are determined using analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and elemental analyzers. These properties are crucial for confirming the purity and identity of the synthesized compounds. Additionally, the biological activities of these compounds, such as lipase and α-glucosidase inhibition, are evaluated to determine their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- A variety of 1,2,4-triazoles, their Mannich and Schiff bases derivatives have been synthesized, showing that these compounds possess significant antimicrobial activities. This includes efforts to create compounds with potential for treating various bacterial and fungal infections, as well as exploring their pharmacological properties. Notably, the synthesis process often involves the creation of novel compounds that are tested for antimicrobial efficacy against a range of pathogens (Hacer Bayrak et al., 2009, A. Maliszewska-Guz et al., 2005).

Synthesis for Enzyme Inhibition

- Research into the inhibition of specific enzymes such as lipase and α-glucosidase by synthesized derivatives has shown promising results. These studies aim at developing compounds that could be used in the treatment of diseases related to these enzymes, such as diabetes and obesity (O. Bekircan et al., 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

Based on its structural similarity to azole-based drugs, it can be inferred that it may interact with its targets by inhibiting the enzyme responsible for the 14α-demethylation of lanosterol . This inhibition disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to changes in membrane permeability and function .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to azole-based drugs . By inhibiting the enzyme responsible for the 14α-demethylation of lanosterol, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to an accumulation of 14α-methyl sterols and a decrease in ergosterol within the cell membrane, affecting the integrity and function of the membrane .

Result of Action

The result of the compound’s action, based on its potential mode of action, would be the disruption of the fungal cell membrane’s integrity and function due to the altered sterol composition . This disruption can lead to leakage of essential cellular components, inhibition of fungal growth, and ultimately, cell death .

Propiedades

IUPAC Name |

2-[[4-methyl-5-[(3-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6OS/c1-9-4-3-5-10(6-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSNOPWMSDHAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=NN=C(N2C)SCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

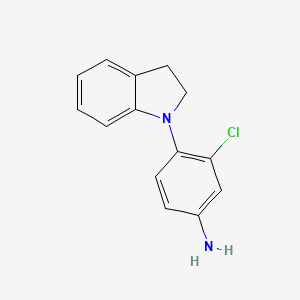

![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)